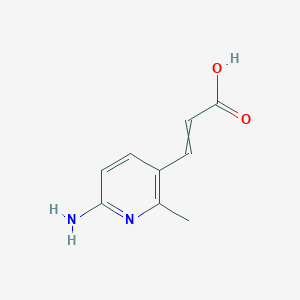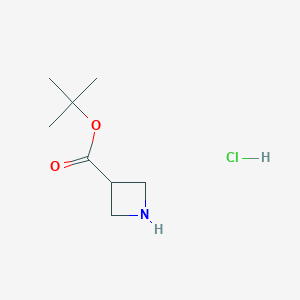![molecular formula C11H11NO3 B1375507 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 943994-36-3](/img/structure/B1375507.png)
6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound that has been studied for its potential applications in various fields. It is a type of benzoxazine, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. In one study, a series of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides were designed, synthesized, and evaluated . The synthesis process involved the use of various chemical reactions and techniques .
Molecular Structure Analysis
The molecular structure of “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is complex, with various functional groups. The structure was characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions. The reactions involve the formation of various intermediates and the final product .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” are influenced by its molecular structure. The compound’s properties, such as its reactivity, stability, and solubility, are determined by the nature and arrangement of its functional groups .
科学研究应用
Application 1: Synthesis of Polybenzoxazines
- Summary of the Application: “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is used in the synthesis of a new benzoxazine monomer, terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE), with bis-ester groups . This monomer is used to create polybenzoxazines, a type of phenolic resin with attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .
- Methods of Application: The monomer TMBE is synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The chemical structure of TMBE is characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .
- Results or Outcomes: The cross-linked polybenzoxazine (PTMBE) gave a transparent film through the thermal casting method . The dynamic mechanical analysis of PTMBE showed that the glass transition temperature (Tg) was 110°C . Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of PTMBE, which were 263 and 289°C, respectively, with a char yield of 27% at 800°C .
Application 2: Histone Deacetylase Inhibitors
- Summary of the Application: Compounds containing “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” are used in the design, synthesis, and evaluation of novel histone deacetylase inhibitors . These inhibitors play a pivotal role in anticancer activity .
- Methods of Application: The compounds are synthesized and their inhibitory activity towards histone deacetylase is tested . Their impact on the cell cycle and apoptosis is also evaluated .
- Results or Outcomes: Compounds bearing the alkyl substituents seemed to be less potent than the benzyl-containing compounds in all biological assays . Some compounds were found to be the most active histone deacetylase inhibitors with IC50 of 1.498±0.020μM and 1.794±0.159μM, respectively . In terms of cytotoxicity and anticancer assay, these compounds also showed good activity with IC50 values in the micromolar range .
Application 3: TFA-catalyzed Synthesis
- Summary of the Application: “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is used in a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo [b] [1,4]oxazin-2-ones . This method involves a tandem reaction of benzo [d]oxazoles with 2-oxo-2-arylacetic acids .
- Methods of Application: The synthesis is carried out under TFA catalysis . The efficiency of this transformation is demonstrated by compatibility with a wide range of functional groups .
- Results or Outcomes: The method provides a new pathway for the synthesis of 3-aryl-2H-benzo [b] [1,4]oxazin-2-ones .
Application 4: Synthesis of Aromatic Ester-Based Polybenzoxazine
- Summary of the Application: “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is used in the synthesis of a new aromatic ester-based polybenzoxazine . This polymer has excellent properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .
- Methods of Application: The synthesis involves the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The chemical structure of the resulting monomer is characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .
- Results or Outcomes: The cross-linked polybenzoxazine gave a transparent film through the thermal casting method . The dynamic mechanical analysis showed that the glass transition temperature (Tg) was 110°C . Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of the polymer, which were 263 and 289°C, respectively, with a char yield of 27% at 800°C .
安全和危害
未来方向
The future directions for research on “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” could include further exploration of its potential applications, particularly in the field of medicine. More studies are needed to fully understand its mechanism of action, potential therapeutic effects, and safety profile .
属性
IUPAC Name |
6-acetyl-8-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-8(7(2)13)4-9-11(6)15-5-10(14)12-9/h3-4H,5H2,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUFQOZPVVPKJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCC(=O)N2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375424.png)
![[3,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1375426.png)
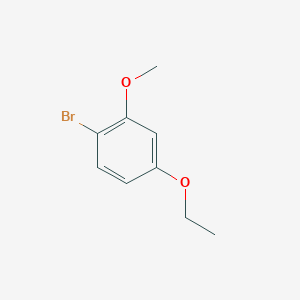
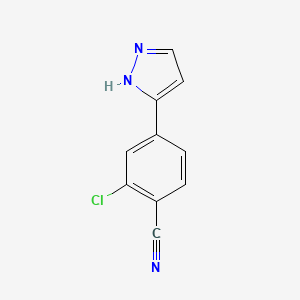

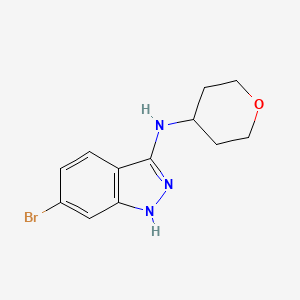
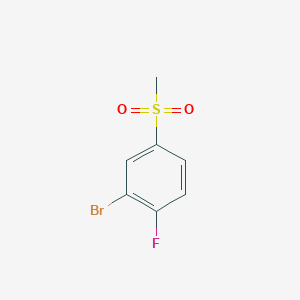
![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)
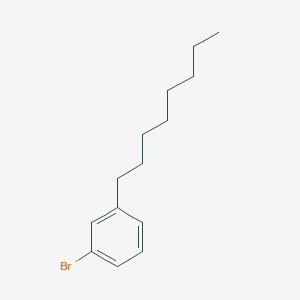
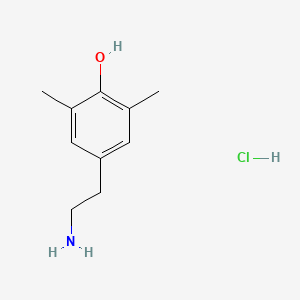
![tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1375441.png)

